molecular formula C16H13ClN4O2S B2573712 N-(5-chloro-2-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 905499-35-6

N-(5-chloro-2-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2573712
CAS No.: 905499-35-6
M. Wt: 360.82
InChI Key: RUBNOZKYFCEFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted with a pyridin-4-yl group at position 5 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 5-chloro-2-methylphenyl group. Its molecular formula is C₁₇H₁₄ClN₃O₂S, with a molecular weight of ~379.8 g/mol (estimated). It belongs to a class of heterocyclic compounds known for diverse pharmacological activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c1-10-2-3-12(17)8-13(10)19-14(22)9-24-16-21-20-15(23-16)11-4-6-18-7-5-11/h2-8H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBNOZKYFCEFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C18H18ClN5OS
  • Molecular Weight : 388.99 g/mol
  • SMILES Notation : CCN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)C)C3=CN=CC=C3

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+388.09935190.0
[M+Na]+410.08129204.9
[M+NH4]+405.12589196.5
[M+K]+426.05523196.6
[M-H]-386.08479194.3

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring system exhibit notable antimicrobial properties. The study by Dhumal et al. (2021) highlighted that various derivatives of the 1,3,4-oxadiazole scaffold demonstrated significant antibacterial activity against Mycobacterium bovis BCG, with some compounds showing potency comparable to established antibiotics like gentamicin .

Case Study: Antitubercular Activity

In a comparative study, pyridine-based oxadiazole derivatives were synthesized and evaluated for their antitubercular effects. Notably, certain compounds displayed MIC values as low as 4 µM against drug-resistant strains of Mycobacterium tuberculosis . This suggests that this compound may also possess similar antitubercular properties.

The mechanisms underlying the biological activities of oxadiazole derivatives often involve the inhibition of key metabolic pathways in bacteria and cancer cells. For instance, compounds have been shown to inhibit enzymes involved in fatty acid biosynthesis, such as enoyl-acyl carrier protein (ACP) reductase and enoyl reductase (InhA), leading to disrupted cell membrane integrity and ultimately cell death .

Comparison with Similar Compounds

Structural Analogs with Modified Aryl Groups

Compound Name Substituents (Oxadiazole/Aryl) Molecular Weight (g/mol) Key Biological Activity Reference ID
Target Compound Pyridin-4-yl / 5-chloro-2-methylphenyl ~379.8 LOX, BChE inhibition
N-(2-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8e) Indol-3-ylmethyl / 2-methylphenyl 378.0 α-glucosidase inhibition (moderate)
N-(4-methyl-2-pyridinyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8w) Indol-3-ylmethyl / 4-methylpyridinyl 379.0 BChE inhibition (IC₅₀: 34.2 μM)
N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-oxadiazol-2-ylthio)butanamide Variable / 5-chloro-2-methoxyphenyl ~420–450 Lipoxygenase inhibition (IC₅₀: 18–25 μM)

Key Observations :

  • Indol-3-ylmethyl substitution (8e, 8w) correlates with α-glucosidase and BChE inhibition, while the target compound’s pyridin-4-yl group may favor LOX inhibition .

Analogs with Antimicrobial Activity

Compound Name Substituents (Oxadiazole/Aryl) Molecular Weight (g/mol) Antimicrobial Activity Reference ID
2-{[5-(4-acetamidophenyl)-oxadiazol-2-yl]sulfanyl}-N-arylacetamide 4-acetamidophenyl / variable aryl ~380–400 S. aureus (MIC: 63 μg/mL)
5-(4-chlorophenyl)-oxadiazol-2-yl-2-sulfanyl acetamide derivatives (6f, 6o) 4-chlorophenyl / variable alkyl/aryl ~350–400 Broad-spectrum antimicrobial, low toxicity

Key Observations :

  • The target compound’s pyridin-4-yl group lacks direct antimicrobial data but shares structural motifs with active analogs.
  • 4-chlorophenyl substitution (6f, 6o) enhances antimicrobial potency, suggesting that halogens at specific positions are critical .

Enzyme-Targeted Analogs

Compound Name Substituents (Oxadiazole/Aryl) Molecular Weight (g/mol) Enzyme Target (IC₅₀) Reference ID
N-(4-phenylthiazol-2-yl)-2-{[5-(pyridin-4-yl)-oxadiazol-2-yl]sulfanyl}acetamide (3a-i) Pyridin-4-yl / 4-phenylthiazol ~360–400 Acetylcholinesterase (IC₅₀: <10 μM)
N′-[(3-indolyl)methylene]-2-{[5-(pyridin-4-yl)-oxadiazol-2-yl]sulfanyl}acetohydrazide (132) Pyridin-4-yl / indolylmethylene ~430.5 EGFR inhibition (IC₅₀: 0.010 μM)

Key Observations :

  • The pyridin-4-yl group is a common feature in enzyme inhibitors, suggesting its role in binding to hydrophobic pockets in targets like EGFR or acetylcholinesterase .
  • The target compound’s 5-chloro-2-methylphenyl group may limit its enzyme selectivity compared to indole-containing analogs (e.g., 132) .

Physicochemical Properties and Toxicity

Compound Name Melting Point (°C) Solubility Toxicity Notes Reference ID
Target Compound Not reported Likely low No data available
5-(4-chlorophenyl)-oxadiazol-2-yl derivatives (6g, 6j) 130–150 Moderate in DMSO High cytotoxicity (avoided in trials)
N-(4-acetylphenyl)-2-{[5-(pyridin-4-yl)-oxadiazol-2-yl]sulfanyl}propanamide (D386-1064) Not reported High Industrial grade (low toxicity)

Key Observations :

  • Toxicity is influenced by substituents: 4-chlorophenyl derivatives (6g, 6j) show higher cytotoxicity, whereas pyridin-4-yl analogs (D386-1064) are marketed as low-toxicity intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.